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Compound of Interest

Compound Name:
3-Bromo-5-

hydroxymethylisoxazole

Cat. No.: B1273690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties,

synthesis, and potential biological significance of the heterocyclic compound 3-Bromo-5-
hydroxymethylisoxazole. This document is intended to serve as a comprehensive resource

for researchers and professionals engaged in drug discovery and development, offering

detailed experimental protocols and insights into its mechanism of action.

Core Physical and Chemical Properties
3-Bromo-5-hydroxymethylisoxazole, with the CAS Number 25742-00-1, is a substituted

isoxazole that presents as a liquid at ambient temperature.[1] Its core characteristics are

summarized in the tables below, providing a consolidated view of its physical and chemical

data for easy reference and comparison.
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Property Value Source

Molecular Formula C4H4BrNO2 [2]

Molecular Weight 177.98 g/mol [2]

Physical Form Liquid [1]

Boiling Point 316.7 °C at 760 mmHg [2]

Density 1.9 g/cm³ [2]

Refractive Index 1.558 [2]

Vapor Pressure 0.00017 mmHg at 25°C [2]

Flash Point 145.3 ± 23.7 °C [2]

Melting Point

Not available. A closely related

compound, (3-(4-

bromophenyl)-isoxazol-5-

yl)methanol, has a melting

point of 91°C.[3]

Chemical and Safety Information
Property Value Source

IUPAC Name
(3-bromoisoxazol-5-

yl)methanol
[1]

InChI Key
IPMKBMJCEWOFOB-

UHFFFAOYSA-N
[1]

Hazard Statements

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

Signal Word Warning

Storage
Stored at ambient

temperature.
[1]
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Experimental Protocols
The synthesis of 3-Bromo-5-hydroxymethylisoxazole can be achieved through a [3+2]

cycloaddition reaction, a common method for forming the isoxazole ring. The following protocol

is based on the synthesis of a structurally similar compound, (3-(4-bromophenyl)-isoxazol-5-

yl)methanol, and can be adapted for the target molecule.[3][4]

Synthesis of (3-bromoisoxazol-5-yl)methanol
The synthesis is a two-step process involving the formation of a nitrile oxide intermediate

followed by a cycloaddition reaction with propargyl alcohol.

Step 1: In-situ generation of 3-bromonitrile oxide

The nitrile oxide is generated in-situ from a suitable precursor, such as a dibromoformaldoxime.

Step 2: [3+2] Cycloaddition with Propargyl Alcohol

The generated 3-bromonitrile oxide readily undergoes a [3+2] cycloaddition reaction with

propargyl alcohol. Cerium(IV) ammonium nitrate (CAN) can be an effective catalyst for this

reaction, promoting the formation of the isoxazole ring under mild conditions.[3][4]

Reaction Scheme:

3-Bromo-1-nitropropane

3-Bromo-5-hydroxymethylisoxazole

[3+2] cycloaddition

Propargyl alcohol

Click to download full resolution via product page

A conceptual representation of the synthesis of 3-Bromo-5-hydroxymethylisoxazole.

Detailed Methodology:

Reaction Setup: To a solution of the nitrile oxide precursor in a suitable solvent (e.g., a polar

aprotic solvent), add propargyl alcohol.
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Catalyst Addition: Add a catalytic amount of cerium(IV) ammonium nitrate (CAN).

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress

can be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is typically quenched with water and

extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined,

dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using

an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure (3-

bromoisoxazol-5-yl)methanol.

Spectral Data
The structural confirmation of 3-Bromo-5-hydroxymethylisoxazole would be achieved

through standard spectroscopic techniques. While specific spectra for the target molecule are

not readily available in the public domain, the data for the closely related (3-(4-bromophenyl)-

isoxazol-5-yl)methanol provides a reference for the expected spectral features.[3]

Expected Spectral Characteristics:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

isoxazole ring proton, the methylene protons of the hydroxymethyl group, and the hydroxyl

proton.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the

isoxazole ring and the hydroxymethyl group.

FT-IR: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of

the hydroxyl group, as well as characteristic peaks for the C=N and C-O stretching vibrations

of the isoxazole ring.[3]

Biological Activity and Signaling Pathway
Recent studies have highlighted the potential of 3-bromo-isoxazole derivatives in modulating

cellular signaling pathways, particularly the Keap1-Nrf2 pathway, which is a critical regulator of

the cellular antioxidant response.
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Activation of the Nrf2/HO-1 Pathway
Derivatives of 3-bromo-4,5-dihydroisoxazole have been identified as activators of the Nrf2/HO-

1 protective system. The proposed mechanism involves the covalent modification of a specific

cysteine residue (Cys151) within the BTB domain of the Keap1 protein. Keap1 is a negative

regulator of Nrf2; under normal conditions, it targets Nrf2 for ubiquitination and subsequent

proteasomal degradation.

The electrophilic nature of the 3-bromo-isoxazole moiety allows it to react with the nucleophilic

thiol group of the Cys151 residue on Keap1. This covalent modification disrupts the Keap1-Nrf2

interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2

binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes,

including Heme Oxygenase-1 (HO-1), leading to their transcriptional activation. The

upregulation of these antioxidant and cytoprotective genes helps to mitigate oxidative stress

and inflammation.

The following diagram illustrates the proposed signaling pathway:
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Figure 1: Proposed mechanism of Nrf2/HO-1 pathway activation by 3-Bromo-5-
hydroxymethylisoxazole.

Conclusion
3-Bromo-5-hydroxymethylisoxazole is a versatile heterocyclic compound with potential

applications in drug discovery. Its synthesis via [3+2] cycloaddition is a well-established and

efficient method. The emerging evidence of the ability of related 3-bromo-isoxazole derivatives

to modulate the Keap1-Nrf2 signaling pathway opens up exciting avenues for the development

of novel therapeutic agents for diseases associated with oxidative stress and inflammation.

This technical guide provides a foundational resource for researchers to further explore the

chemical and biological properties of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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